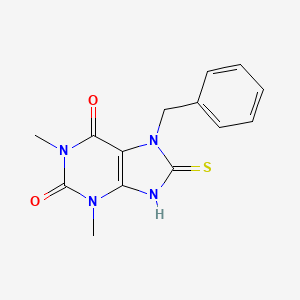
7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as BMMD, is a purine derivative that has been extensively studied for its potential applications in various fields of science. BMMD has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
作用機序
The mechanism of action of BMMD is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BMMD has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. BMMD has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, BMMD has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
BMMD has been shown to have various biochemical and physiological effects. BMMD has been shown to reduce the levels of reactive oxygen species and inflammatory mediators in vitro and in animal models of inflammation. BMMD has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. In addition, BMMD has been shown to improve the function of various organs, such as the liver and kidneys, in animal models of organ damage.
実験室実験の利点と制限
BMMD has several advantages and limitations for lab experiments. BMMD is a relatively stable compound that can be easily synthesized and purified. BMMD is also relatively inexpensive compared to other compounds used in lab experiments. However, BMMD has limited solubility in water, which can make it difficult to use in some experimental protocols. In addition, BMMD has not been extensively studied in vivo, and its safety and efficacy in humans have not been established.
将来の方向性
There are several future directions for the study of BMMD. One direction is to investigate the safety and efficacy of BMMD in humans. Another direction is to investigate the potential of BMMD as a therapeutic agent for various diseases, such as cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of BMMD and to identify its molecular targets. Finally, the development of new synthesis methods and derivatives of BMMD may lead to the discovery of more potent and selective compounds.
合成法
BMMD can be synthesized using various methods, including the reaction of 7-benzyl-3,7-dihydro-1H-purine-2,6-dione with thiourea in the presence of a base, such as sodium hydroxide, to form 7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Another method involves the reaction of 7-benzyl-3,7-dihydro-1H-purine-2,6-dione with sodium hydrosulfide in the presence of a base, such as sodium hydroxide, to form BMMD.
科学的研究の応用
BMMD has shown potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. BMMD has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. BMMD has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. In addition, BMMD has been investigated for its potential as an antioxidant, as it has been shown to scavenge free radicals in vitro.
特性
IUPAC Name |
7-benzyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-16-11-10(12(19)17(2)14(16)20)18(13(21)15-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDINNIOYCQIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5637222.png)


![8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5637233.png)
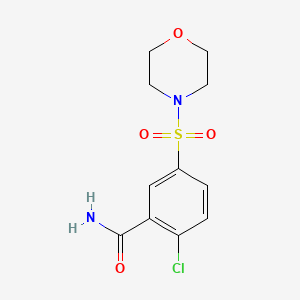
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2,5-dimethyl-3-furamide hydrochloride](/img/structure/B5637253.png)

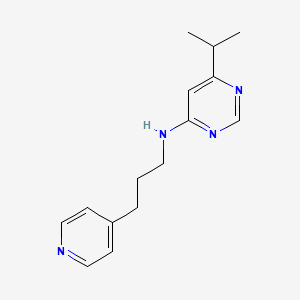
![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)
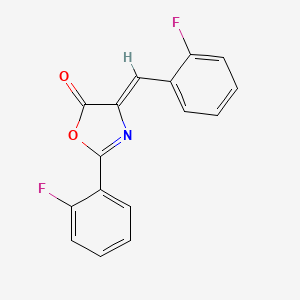
![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)
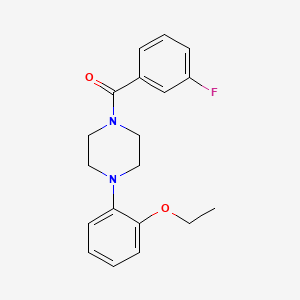
![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)
![N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5637300.png)